
Phenyl-p-benzoquinone
Overview
Description
Phenyl-p-benzoquinone, also known as phenyl-para-benzoquinone, is an organic compound with the molecular formula C₁₂H₈O₂. It is a derivative of benzoquinone, where a phenyl group is attached to the para position of the quinone ring. This compound is known for its bright yellow crystalline appearance and its role in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl-p-benzoquinone can be synthesized through several methods. One common method involves the oxidation of phenylhydroquinone using oxidizing agents such as ferric chloride or potassium dichromate. The reaction typically occurs in an acidic medium to facilitate the oxidation process.
Industrial Production Methods: In industrial settings, this compound is produced through the continuous oxidation of phenylhydroquinone. The process involves the use of large-scale reactors and controlled conditions to ensure high yield and purity. The reaction is monitored for temperature, pH, and the concentration of reactants to optimize production.
Chemical Reactions Analysis
Types of Reactions: Phenyl-p-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: It can be reduced to phenylhydroquinone using reducing agents like sodium borohydride.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl group.
Common Reagents and Conditions:
Oxidation: Ferric chloride, potassium dichromate, acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Higher quinone derivatives.
Reduction: Phenylhydroquinone.
Substitution: Halogenated, nitrated, or sulfonated this compound derivatives.
Scientific Research Applications
Role in Conducting Polymers
PPBQ plays a crucial role in the synthesis of conducting polymers, particularly polyaniline (PANI). Research indicates that the addition of p-benzoquinone during the oxidation of aniline hydrochloride enhances the structural properties of PANI. The presence of PPBQ affects the doping level and charge delocalization within the polymer chains, leading to improved solubility and processability. The study utilized various analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) to confirm these findings .
Table 1: Impact of PPBQ on PANI Properties
Property | Without PPBQ | With PPBQ |
---|---|---|
Doping Level | High | Moderate |
Charge Delocalization | High | Decreased |
Solubility | Low | Improved |
Redox Mediator in Photosynthesis
PPBQ is utilized as a redox mediator in photosynthetic systems. It has been shown to enhance photocurrent generation by forming redox complexes with chlorophyll. This property allows PPBQ to be integrated into biohybrid systems that mimic natural photosynthesis, improving energy conversion efficiency. The study demonstrated that PPBQ effectively quenches chlorophyll fluorescence, indicating its potential for optimizing light harvesting in artificial systems .
Pain Modulation Studies
Recent research has explored the role of PPBQ in modulating pain responses in inflammatory models. In experiments involving carrageenan-induced pain, PPBQ treatment significantly reduced pain behaviors, suggesting its potential therapeutic applications in managing inflammatory pain .
Toxicity Studies
The environmental impact of compounds derived from this compound has been investigated through toxicokinetic studies. For instance, derivatives such as 6-PPDQ have been shown to accumulate in aquatic organisms, leading to acute toxicity in species like coho salmon. Understanding these transformations is critical for assessing the ecological risks associated with quinone derivatives .
Table 2: Toxicity Data for Quinone Derivatives
Compound | Organism | LC50 (mg/L) | Exposure Duration |
---|---|---|---|
6-PPD | Fathead minnow | 0.15 | 28 days |
6-PPDQ | Coho salmon | <0.028 | 96 hours |
Antimicrobial and Antitumor Activities
This compound derivatives have been found to exhibit significant antimicrobial and antitumor activities. Their ability to interact with biological macromolecules makes them promising candidates for drug development. Studies have highlighted their efficacy against various pathogens and cancer cell lines, showcasing their potential in pharmacotherapy .
Table 3: Pharmacological Activities of PPBQ Derivatives
Activity Type | Efficacy | Target Organisms/Cells |
---|---|---|
Antimicrobial | High | Bacteria, Fungi |
Antitumor | Moderate | Cancer cell lines |
Mechanism of Action
Phenyl-p-benzoquinone exerts its effects through redox reactions. It can accept and donate electrons, making it a versatile redox mediator. In biological systems, it interacts with cellular components to generate reactive oxygen species, which can induce oxidative stress and damage to cellular structures. This property is being explored for its potential therapeutic applications, particularly in cancer treatment.
Comparison with Similar Compounds
Phenyl-p-benzoquinone is similar to other quinone derivatives such as:
1,4-Benzoquinone:
1,2-Benzoquinone:
Naphthoquinone: A larger quinone derivative with a naphthalene ring structure.
Uniqueness: this compound is unique due to the presence of the phenyl group, which enhances its reactivity and allows for more diverse chemical modifications. This makes it a valuable compound in both research and industrial applications.
Biological Activity
Phenyl-p-benzoquinone (PBQ) is a compound that has garnered attention in various biological studies due to its unique properties and potential applications. This article provides a detailed overview of the biological activity of PBQ, including its mechanisms of action, effects on various biological systems, and relevant case studies.
This compound is a type of quinone characterized by its aromatic structure, which contributes to its reactivity and biological interactions. Its molecular formula is CHO, and it exists as a yellow solid at room temperature. The compound can undergo redox reactions, making it an effective electron acceptor in biochemical processes.
- Electron Accepting Properties : PBQ acts as an electron acceptor in photosynthetic systems, particularly in chloroplasts. Studies have shown that it can enhance the efficiency of electron transport in photosystem II (PSII) under specific conditions, indicating its role in photosynthetic processes .
- Antinociceptive Effects : PBQ has been used in pain models to assess its antinociceptive properties. In experiments with mice, PBQ induced writhing responses that were significantly inhibited by extracts from Tephrosia sinapou, suggesting that PBQ can trigger nociceptive pathways through the release of pro-inflammatory cytokines such as IL-18 and endothelin-1 .
- Oxidative Stress Induction : PBQ is known to generate reactive oxygen species (ROS), which can lead to oxidative stress in cells. This property has implications for its use in studying cellular responses to oxidative damage and potential therapeutic applications in cancer research .
Antioxidant Activity
PBQ exhibits antioxidant properties, which have been explored for their potential protective effects against oxidative damage in various cell types. This activity is primarily attributed to its ability to scavenge free radicals and modulate redox states within cells.
Antimicrobial Properties
Research indicates that quinones, including PBQ, possess antimicrobial activity against a range of pathogens. The mechanism involves the disruption of microbial membranes and interference with metabolic processes.
Case Studies
- Photosynthetic Enhancement : In a study examining the effects of PBQ on chloroplasts, it was found that the presence of PBQ increased oxygen evolution rates under certain conditions, demonstrating its potential role as a facilitator in photosynthetic electron transport .
- Pain Modulation : A study utilizing acetic acid-induced writhing models showed that PBQ could elicit significant pain responses in mice, which were effectively reduced by anti-inflammatory treatments. This highlights the compound's utility in pain research and understanding nociceptive pathways .
- Biohybrid Systems : Recent advancements have explored the integration of PBQ into biohybrid systems for artificial photosynthesis. These systems leverage the unique redox properties of quinones to improve energy conversion efficiencies .
Data Table: Summary of Biological Activities
Q & A
Q. Basic: What are the key spectroscopic methods for determining the purity and electronic properties of phenyl-p-benzoquinone?
Answer:
Phenyl-p-benzoquinone (PPB) exhibits distinct electronic transitions in UV-Vis and near-infrared spectra. Key methods include:
- UV-Vis Spectroscopy : Assign π-π* and n-π* transitions (e.g., 1B₂g at 20,060 cm⁻¹ and 3Au at 18,940 cm⁻¹ in crystalline states) .
- Polarized Single-Crystal Spectroscopy : Resolves anisotropic electronic states at low temperatures (4.2 K) to distinguish overlapping transitions .
- Electron Paramagnetic Resonance (EPR) : Detects triplet states (e.g., 3B₂g at 18,620 cm⁻¹) in pure crystals .
Q. Basic: How can researchers synthesize this compound with high reproducibility?
Answer:
PPB synthesis requires precise stoichiometric control:
Oxidation of Phenol Derivatives : Use catalytic oxidation (e.g., Ag₂O or Fe³⁺) in anhydrous conditions to avoid side reactions .
Crystallization : Recrystallize from ethanol/water mixtures to achieve >95% purity, verified by melting point (112°C) and HPLC .
Validation : Cross-check with CAS RN 363-03-1 and IUPAC name 2-phenylcyclohexa-2,5-diene-1,4-dione .
Q. Advanced: How do conflicting spectroscopic data for this compound arise, and how can they be resolved?
Answer:
Discrepancies often stem from:
- Solvent Effects : Polar solvents shift n-π* transitions (e.g., vapor-phase π-π* at 41,330 cm⁻¹ vs. crystal-phase shifts) .
- Temperature-Dependent States : Low-temperature measurements (e.g., 4.2 K) reduce thermal broadening, clarifying overlapping peaks .
- Methodological Calibration : Standardize instrumentation (e.g., Clark-type electrodes for O₂ measurements in PSII studies) to align with published datasets .
Q. Advanced: What experimental frameworks (e.g., PICOT, FINER) are suitable for designing studies on PPB’s role in photosynthesis?
Answer:
- PICOT Framework :
- Population : Plant models (e.g., Arabidopsis or pea thylakoids).
- Intervention : PPB treatment (e.g., 1 mM in PSII assays).
- Comparison : Controls (e.g., methyl viologen for oxidative stress).
- Outcome : Quantify Y(II) (photosynthetic efficiency) via chlorophyll fluorescence .
- Time : Steady-state measurements post-light stress (e.g., 30–60 mins) .
- FINER Criteria : Ensure feasibility (e.g., lab resources for O₂ electrode assays) and novelty (e.g., PPB’s antioxidant vs. pro-oxidant dual role) .
Q. Basic: How is this compound used as an electron acceptor in photosynthetic studies?
Answer:
In PSII activity assays:
Isolate Thylakoid Membranes : Use pea or spinach extracts.
Reaction Setup : Add PPB (1 mM) to a mixture containing 50 mM NaOH (pH 6.5) and 25 µg chlorophyll.
Measure O₂ Evolution : Clark-type electrodes track PSII-dependent O₂ exchange, with PPB acting as a terminal acceptor .
Q. Advanced: What methodological pitfalls arise when interpreting PPB’s effects on plant stress tolerance?
Answer:
- Dose-Dependent Effects : High PPB concentrations (>2 mM) may artifactually suppress Y(II) due to cytotoxicity; validate via dose-response curves .
- Contextual Variables : Light intensity and duration (e.g., 1,000 µmol photons·m⁻²·s⁻¹ for 30 mins) significantly alter outcomes .
- Data Normalization : Compare to baseline O₂ uptake in dark conditions (e.g., ± L-arginine in cyanobacterial assays) .
Q. Basic: What are the ethical and safety considerations for handling this compound in lab settings?
Answer:
- Toxicity : Use PPE (gloves, goggles) due to potential irritancy (CAS 363-03-1).
- Waste Disposal : Neutralize acidic byproducts (e.g., from oxidation reactions) before disposal .
- Ethical Compliance : Document protocols for institutional review, especially in plant or microbial studies .
Q. Advanced: How can computational methods (e.g., CNDO) resolve ambiguities in PPB’s electronic structure?
Answer:
- CNDO Calculations : Predict π-π* transition energies and compare with experimental UV-Vis data to validate assignments .
- Density Functional Theory (DFT) : Model substituent effects (e.g., methyl groups in derivatives) on redox potentials .
- Benchmarking : Cross-validate with crystallographic data (e.g., bond lengths in cyclohexadiene rings) .
Q. Basic: What are the best practices for replicating PPB-related experiments from primary literature?
Answer:
- Protocol Standardization : Adopt exact buffer conditions (e.g., 50 mM NaOH, pH 6.5) and reagent sources .
- Data Archiving : Publish raw spectra and O₂ electrode traces in supplementary materials for peer validation .
- Equipment Calibration : Use certified reference materials (e.g., NIST-traceable standards) for spectroscopic instruments .
Q. Advanced: How do scoping reviews enhance the design of PPB research in understudied applications (e.g., microbial systems)?
Answer:
- Literature Mapping : Use frameworks like PEO (Population: cyanobacteria; Exposure: PPB; Outcome: O₂ uptake) to identify gaps .
- Consultation Phase : Engage microbiologists to refine hypotheses (e.g., PPB’s role in L-amino acid oxidase pathways) .
- Systematic Synthesis : Compare PPB’s electron-accepting efficiency across species (e.g., Venturia fungi vs. Synechococcus) .
Properties
IUPAC Name |
2-phenylcyclohexa-2,5-diene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLQZIECDMISZHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059892 | |
Record name | 2,5-Cyclohexadiene-1,4-dione, 2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
363-03-1 | |
Record name | Phenyl-1,4-benzoquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=363-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phenylbenzoquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000363031 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenylquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2806 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,5-Cyclohexadiene-1,4-dione, 2-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,5-Cyclohexadiene-1,4-dione, 2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl-p-benzoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.050 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-PHENYL-1,4-BENZOQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNB6553J7R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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